molecular formula C14H16ClFN2O3 B4850849 N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

Cat. No. B4850849
M. Wt: 314.74 g/mol
InChI Key: IUXCQFBRMJMMEN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene result in cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of CF.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide protein, called the regulatory domain, and prevents the channel from opening. This results in a decrease in chloride secretion and an increase in sodium absorption, which can help to restore the balance of salt and water in the airway surface liquid of CF patients.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has been shown to increase N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in vitro and in vivo, leading to improvements in lung function, mucus clearance, and inflammation in animal models of CF. N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has also been shown to have anti-inflammatory effects in vitro, which may be beneficial for the treatment of CF-related lung disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 is a widely used tool compound for studying N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in vitro and in vivo. Its advantages include its high potency, specificity, and reversible inhibition of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. However, N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has some limitations, including its potential off-target effects and its inability to correct the underlying N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide mutation in CF patients.

Future Directions

Future research on N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 may focus on optimizing its pharmacokinetic properties and developing more potent and selective N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide inhibitors. Other potential future directions include exploring the use of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 in combination with other N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide modulators, such as correctors and potentiators, to achieve maximal N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in CF patients. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 may have potential applications in other diseases that involve N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has been extensively studied in vitro and in vivo for its potential therapeutic effects in CF. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 can increase N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in cells expressing N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide mutations, including the most common mutation, F508del. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 can improve lung function and reduce inflammation in animal models of CF.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-14(20)12(18)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXCQFBRMJMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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